

# An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-PPHT

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Compound of Interest		
Compound Name:	4-Amino-PPHT	
Cat. No.:	B604985	Get Quote

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Amino-PPHT**, a derivative of PPHT and a selective dopamine D2 receptor ligand. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies. Due to the limited availability of specific experimental data for **4-Amino-PPHT**, information on its parent compound, (±)-PPHT, is also included where relevant.

## **Chemical Identity**

**4-Amino-PPHT** is a derivative of the selective dopamine D2 receptor agonist, (±)-PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin). The addition of an amino group to the phenyl ring of the phenethyl moiety enhances its utility as a fluorescent probe for dopamine receptors.



Identifier	Value
IUPAC Name	6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol
Alternative Name	(±)-2-[N-(4'-Aminophenylethyl)-N-propyl]amino- 5-hydroxytetralin
Abbreviation	(±)-4'-Amino-PPHT
CAS Number	129298-03-9[1]
Chemical Formula	C21H28N2O[1]
Molecular Weight	324.46 g/mol [1]

# **Physicochemical Properties**

Quantitative experimental data for many physicochemical properties of **4-Amino-PPHT** are not readily available in the public domain. The following tables summarize the available information for **4-Amino-PPHT** and its parent compound, (±)-PPHT hydrochloride.

**Table 1: Physicochemical Properties of 4-Amino-PPHT** 

Property	Value	Source
Physical State	Solid (assumed)	Inferred from parent compound
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
рКа	Not available	-
logP	Not available	-

# Table 2: Physicochemical Properties of (±)-PPHT hydrochloride



Property	Value	Source
Physical State	Off-white solid	[2][3]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not specified	

## **Experimental Protocols**

Detailed experimental protocols for determining the key physicochemical properties of **4- Amino-PPHT** are provided below. These are generalized methods that can be adapted for this specific compound.

#### **Melting Point Determination**

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered 4-Amino-PPHT is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

#### **Solubility Determination**

Solubility is a crucial parameter for drug formulation and bioavailability.



Methodology: Shake-Flask Method

- Equilibrium Saturation: An excess amount of solid 4-Amino-PPHT is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
- Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of 4-Amino-PPHT in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

### pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of 4-Amino-PPHT is dissolved in a suitable solvent system (e.g., water or a water-methanol mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino group is protonated.

## **logP Determination**



The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: HPLC Method

- Stationary Phase: A reversed-phase HPLC column (e.g., C18) is used.
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.
- Calibration: A series of standard compounds with known logP values are injected to create a
  calibration curve by plotting their retention times against their logP values.
- Sample Analysis: 4-Amino-PPHT is injected under the same chromatographic conditions, and its retention time is measured.
- Calculation: The logP of **4-Amino-PPHT** is then calculated from its retention time using the calibration curve.

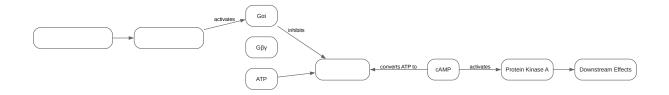
# **Signaling Pathways**

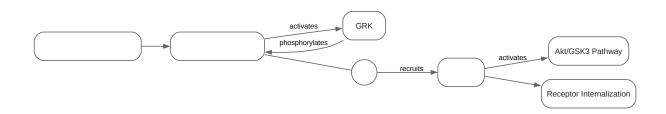
**4-Amino-PPHT** is a selective ligand for the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The D2 receptor mediates its effects through two primary signaling pathways: the canonical G-protein dependent pathway and the non-canonical  $\beta$ -arrestin dependent pathway.

### **G-Protein Dependent Signaling Pathway**

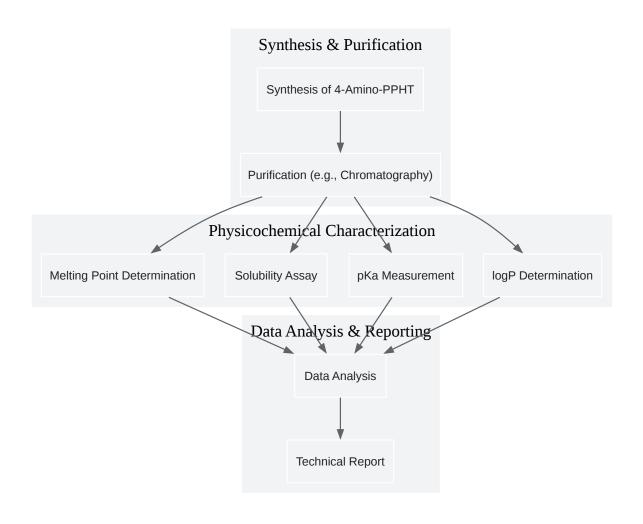
Upon agonist binding, the D2 receptor couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.











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### References

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- 2. (±)-PPHT = 98 HPLC, solid 71787-90-1 [sigmaaldrich.com]
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